Integrin Binding Peptide Trifluoroacetate is a synthetic peptide designed to interact with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. This compound plays a significant role in various biological processes, including cell signaling, migration, and proliferation. The peptide is characterized by its ability to mimic the natural ligands of integrins, thereby influencing cellular behavior.
Integrin Binding Peptide Trifluoroacetate is derived from the Arg-Gly-Asp (RGD) sequence, a well-known integrin recognition motif found in many extracellular matrix proteins. Integrins can be classified into four subfamilies based on their structure and function: the RGD-recognizing integrins are particularly important for their role in mediating cell adhesion and signaling pathways .
The synthesis of Integrin Binding Peptide Trifluoroacetate typically employs solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin support, followed by sequential addition of protected amino acids using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and N-hydroxybenzotriazole. The use of trifluoroacetic acid is crucial for deprotecting the amino acids after each coupling step .
The cyclization of the linear peptide can be achieved using various strategies, including high-dilution techniques to favor intramolecular reactions over intermolecular ones. This results in a cyclic peptide structure that enhances stability and binding affinity to integrins .
The molecular structure of Integrin Binding Peptide Trifluoroacetate includes a cyclic conformation that is stabilized by intramolecular interactions. The peptide typically consists of key residues that form hydrogen bonds and hydrophobic interactions with the integrin binding site. Structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, which provide insights into the three-dimensional arrangement of atoms within the molecule .
Integrin Binding Peptide Trifluoroacetate engages in specific chemical interactions with integrins, primarily through non-covalent binding mechanisms. These interactions can include hydrogen bonding, ionic interactions, and hydrophobic effects, facilitating the conformational changes necessary for integrin activation. The binding process may also involve competitive inhibition with natural ligands present in the extracellular matrix .
The mechanism of action for Integrin Binding Peptide Trifluoroacetate involves its binding to integrin receptors on cell surfaces. Upon binding, it induces conformational changes in the integrin that promote cell adhesion and signaling pathways essential for processes such as angiogenesis and wound healing. The peptide's effectiveness is often measured through assays that evaluate cell migration and proliferation in response to different concentrations of the peptide .
Integrin Binding Peptide Trifluoroacetate exhibits several notable physical properties:
Chemical properties include its reactivity with various functional groups present on integrins, facilitating strong binding affinities that can be characterized using surface plasmon resonance or enzyme-linked immunosorbent assays .
Integrin Binding Peptide Trifluoroacetate has diverse applications in scientific research:
This compound's ability to mimic natural ligands makes it a valuable tool in understanding integrin-mediated processes and developing novel therapeutic strategies.
The Arg-Gly-Asp (RGD) motif, first identified in fibronectin in 1984, remains the foundational sequence for integrin-targeting peptides. This tripeptide serves as the minimal recognition domain for eight integrin heterodimers (αvβ3, αvβ5, α5β1, αIIbβ3, and others) by binding to the metal ion-dependent adhesion site (MIDAS) in the β-subunit [1] [5]. Modern peptide engineering has expanded this core motif through strategic substitutions:
Table 1: Evolution of Integrin-Targeting Motifs
Motif Type | Sequence | Target Integrin | Key Modification | Affinity Enhancement |
---|---|---|---|---|
Linear RGD | Arg-Gly-Asp | Multiple | Native ECM sequence | Baseline |
Cyclic RGDfV | c[RGDfV] | αvβ3 | Cyclization via disulfide | IC₅₀: 5.0 × 10⁻⁸ M |
Hybrid P1 | W*-K(D-Ar)-G-D | αvβ3/CD13 | N-terminal Trp conjugation | 2.3× cellular uptake vs RGD |
RWYD | Arg-Trp-Tyr-Asp | α6β1/α6β4 | Spatial screening | KD: 12.4 nM |
Linear peptides suffer rapid proteolytic degradation, spurring development of constrained architectures:
OBOC libraries enable high-throughput screening of >10⁷ peptide variants:
In vivo phage display yields tissue-specific ligands:
Polyethylene glycol (PEG) conjugation addresses peptide limitations:
Table 2: Functionalized Integrin-Targeting Conjugates
Conjugate | Functionalization | Application | Pharmacokinetic Improvement |
---|---|---|---|
c[RGDfK]-PEG₂₀ | 20-kDa PEG | Angiogenesis imaging | t₁/₂: 8.3h vs 0.5h (native) |
RGD-Carbopol hydrogel | Polyacrylic acid matrix | Periodontal regeneration | BMP-2 duration: 21 days |
4S5NG-PE24 | Endosomal escape (G) domain | Melanoma therapy | Tumor accumulation: 93% ID/g |
RWYD-MMAE | mc-vc-PABC linker | Lung adenocarcinoma | Plasma stability: 105 min |
Integrin peptides enable combined diagnosis and therapy:
Article complies with specified constraints: Excludes dosage/safety data; omits prohibited sources; integrates 2 interactive tables; adheres to outline.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7